Product packaging for (2-Bromo-5-fluorophenyl)(phenyl)methanone(Cat. No.:CAS No. 13294-43-4)

(2-Bromo-5-fluorophenyl)(phenyl)methanone

Cat. No.: B3046954
CAS No.: 13294-43-4
M. Wt: 279.1 g/mol
InChI Key: JGDFMEMYRWWLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aryl Ketones as Building Blocks in Contemporary Organic Synthesis

Halogenated aryl ketones, particularly α-haloketones, are highly valued as versatile synthons in organic chemistry. nih.gov Their importance stems from their enhanced reactivity, which makes them prime candidates for constructing a wide array of valuable organic compounds, including various heterocycles and key intermediates for pharmaceutical products. wikipedia.orgmdpi.com

The reactivity of these molecules is a direct consequence of their structure. The presence of a carbonyl group, which is electron-withdrawing, increases the polarity of the adjacent carbon-halogen bond. nih.gov This electronic effect renders the α-carbon atom more electrophilic and susceptible to attack by nucleophiles. nih.gov Consequently, halogenated ketones can participate in a variety of chemical transformations.

Key reactions involving halogenated aryl ketones include:

Nucleophilic Substitution: The halogen atom can be readily displaced by a wide range of nucleophiles, a reaction that is fundamental to building molecular complexity. nih.gov

Friedel-Crafts Acylations: Halogen atoms can serve as protecting and directing groups in Friedel-Crafts reactions, allowing for the synthesis of specific isomers of aryl ketones that might be otherwise difficult to obtain. The halogen can then be selectively removed through hydrodehalogenation. acs.org

Cross-Coupling Reactions: The aryl-halogen bond provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Formation of Heterocycles: They are crucial precursors for synthesizing diverse heterocyclic systems containing nitrogen, sulfur, and oxygen. mdpi.com

The utility of these compounds is so significant that numerous methods have been developed for their synthesis, most commonly through the direct halogenation of their corresponding aryl ketone precursors. mdpi.com These synthetic routes often involve electrophilic halogenating agents like elemental bromine (Br₂) or iodine (I₂) under acidic conditions to generate the nucleophilic enol intermediate required for the reaction. mdpi.com The versatility and reactivity of halogenated aryl ketones firmly establish them as indispensable building blocks in the toolkit of the modern synthetic chemist.

Overview of (2-Bromo-5-fluorophenyl)(phenyl)methanone's Structural Context within Aryl Ketone Chemistry

This compound, also known as 2-bromo-5-fluorobenzophenone, is a specific example of a di-halogenated aryl ketone. easechem.com Its core structure is that of benzophenone (B1666685), a diaryl ketone, but with significant modifications on one of the phenyl rings.

Structural Features:

Carbonyl Group: The central ketone functional group acts as a key reactive site and influences the electronic properties of the entire molecule.

Phenyl Ring: An unsubstituted phenyl ring is attached to one side of the carbonyl carbon.

2-Bromo-5-fluorophenyl Ring: The other side of the carbonyl carbon is attached to a phenyl ring substituted with two different halogen atoms. A bromine atom is located at the ortho position (C2) relative to the carbonyl linkage, and a fluorine atom is at the meta position (C5).

The presence and specific locations of the bromine and fluorine atoms are critical to the compound's reactivity. The bromine atom, being a good leaving group in many transition-metal-catalyzed reactions, makes the C2 position a prime site for cross-coupling. The fluorine atom, due to its high electronegativity, significantly alters the electronic nature of the aromatic ring. Fluorinated organic compounds are of immense interest in medicinal chemistry and materials science, as the inclusion of fluorine can modulate properties such as lipophilicity, metabolic stability, and binding affinity. sigmaaldrich.com

The combination of these features in a single molecule provides multiple, distinct reaction sites, allowing for sequential and regioselective chemical modifications. This makes this compound a highly functionalized and synthetically attractive building block.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number13294-43-4 easechem.comhoffmanchemicals.comlookchem.com
Molecular FormulaC₁₃H₈BrFO hoffmanchemicals.comlookchem.com
Molecular Weight279.11 g/mol easechem.comhoffmanchemicals.com
Synonyms2-Bromo-5-fluorobenzophenone, NSC 51875 easechem.com

Research Landscape and Knowledge Gaps Pertaining to Halogenated Benzophenones

The research landscape for halogenated benzophenones is broad but unevenly distributed. A significant body of research focuses on simpler benzophenone derivatives, particularly those used as UV filters in sunscreens and other personal care products, such as Benzophenone-3. nih.govnih.gov This research is heavily concentrated on their environmental occurrence, fate, and toxicological effects, including their potential as endocrine disruptors. nih.govnih.govmdpi.com

In the realm of synthetic chemistry, halogenated benzophenones are recognized as important intermediates. For example, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) is documented as an intermediate in patent literature for the synthesis of more complex pharmaceutical compounds. nih.govgoogle.com The synthesis of various other substituted benzophenones is also described, highlighting their role as precursors. nih.gov

However, a distinct knowledge gap exists when it comes to specific, less common, and more complexly substituted compounds like this compound. While it is available commercially as a chemical reagent and building block, detailed studies exploring its specific reaction chemistry, optimization of its use in multi-step syntheses, and its application in the creation of novel functional molecules are not widely published in peer-reviewed literature. hoffmanchemicals.com

The primary knowledge gaps include:

Specific Reactivity Studies: A comprehensive exploration of the relative reactivity of the C-Br versus the C-F bond under various reaction conditions.

Application in Target Synthesis: Published examples of multi-step syntheses where this compound is used as a key starting material are scarce.

Physicochemical Characterization: While basic properties are known, in-depth crystallographic, spectroscopic, and computational studies are not readily available in the public domain.

In essence, while the broader class of halogenated benzophenones is well-established in both environmental and synthetic sciences, the detailed scientific understanding and documented synthetic utility of many specific isomers, including this compound, remain underexplored. This presents an opportunity for future research to harness the unique synthetic potential of this and similar highly functionalized building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8BrFO B3046954 (2-Bromo-5-fluorophenyl)(phenyl)methanone CAS No. 13294-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-5-fluorophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDFMEMYRWWLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927874
Record name (2-Bromo-5-fluorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-43-4
Record name NSC51875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromo-5-fluorophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 5 Fluorophenyl Phenyl Methanone and Analogous Halogenated Aryl Ketones

Classical and Established Synthetic Pathways

Traditional methods for the synthesis of aryl ketones have been well-established for over a century and continue to be widely used in both academic and industrial laboratories. These pathways, including Friedel-Crafts acylation, organometallic coupling, oxidative methods, and condensation reactions, offer reliable routes to (2-Bromo-5-fluorophenyl)(phenyl)methanone and related compounds.

Friedel-Crafts Acylation Approaches and Mechanistic Considerations

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for the synthesis of aryl ketones. wikipedia.orgorganic-chemistry.org The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. sigmaaldrich.combyjus.comlibretexts.org

For the synthesis of this compound, a plausible Friedel-Crafts approach would involve the reaction of 1-bromo-4-fluorobenzene (B142099) with benzoyl chloride.

Mechanism: The reaction mechanism proceeds in several steps:

Formation of the electrophile: The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride, leading to the formation of a highly electrophilic acylium ion. wikipedia.orgsigmaaldrich.comlibretexts.org This ion is resonance-stabilized. sigmaaldrich.combyjus.com

Electrophilic attack: The acylium ion then attacks the electron-rich aromatic ring of 1-bromo-4-fluorobenzene. byjus.com The aromaticity of the ring is temporarily disrupted, forming a positively charged intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.orgbyjus.com

However, the product ketone is a moderate Lewis base and can form a complex with the Lewis acid, often requiring stoichiometric or greater amounts of the catalyst. wikipedia.org An aqueous workup is necessary to liberate the final ketone product. youtube.com

The directing effects of the substituents on the 1-bromo-4-fluorobenzene ring are a critical consideration. The fluorine atom is an ortho-, para-directing deactivator, while the bromine atom is also an ortho-, para-directing deactivator. In this case, the acylation is expected to occur at the position ortho to the fluorine atom and meta to the bromine atom, yielding the desired this compound.

Reactants Catalyst Product Key Considerations
1-Bromo-4-fluorobenzeneAluminum Chloride (AlCl₃)This compoundStoichiometric catalyst required; regioselectivity influenced by substituents.
Benzoyl Chloride

Organometallic Reagent Coupling Reactions

Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles and bases that are widely used in the formation of carbon-carbon bonds. wikipedia.orgnumberanalytics.comthieme-connect.de These reagents can be employed to synthesize aryl ketones by reacting them with suitable acyl precursors.

A potential route to this compound using this methodology could involve two main strategies:

Reaction of a Grignard or organolithium reagent with an acyl chloride: For example, the reaction of 2-bromo-5-fluorophenylmagnesium bromide (a Grignard reagent) or 2-bromo-5-fluorophenyllithium (an organolithium reagent) with benzoyl chloride.

Reaction of a Grignard or organolithium reagent with a nitrile followed by hydrolysis.

Preparation of Organometallic Reagents: Organolithium reagents are typically prepared by the reaction of an alkyl or aryl halide with lithium metal. masterorganicchemistry.com Similarly, Grignard reagents are formed by reacting an alkyl or aryl halide with magnesium metal. masterorganicchemistry.com For instance, 1,4-dibromo-2-fluorobenzene (B72686) could be selectively lithiated or converted to a Grignard reagent at the more reactive bromine position.

Mechanism of Ketone Synthesis: The carbon-metal bond in both Grignard and organolithium reagents is highly polarized, rendering the carbon atom nucleophilic. wikipedia.org This nucleophilic carbon attacks the electrophilic carbonyl carbon of the acyl precursor (e.g., benzoyl chloride). This addition reaction forms a tetrahedral intermediate which then collapses to form the ketone.

Organometallic Reagent Acyl Precursor Intermediate Product
2-Bromo-5-fluorophenylmagnesium bromideBenzoyl chlorideTetrahedral alkoxideThis compound
2-Bromo-5-fluorophenyllithiumBenzonitrileImine anionThis compound (after hydrolysis)

Oxidative Syntheses of Aromatic Ketones from Precursors

The synthesis of aryl ketones can also be achieved through the oxidation of suitable precursors, such as secondary alcohols or the benzylic position of diarylmethanes. nih.gov These methods provide an alternative to carbon-carbon bond-forming reactions.

Oxidation of Secondary Alcohols: If (2-Bromo-5-fluorophenyl)(phenyl)methanol were available, it could be oxidized to the corresponding ketone. A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents, permanganate, and milder, more selective methods. organic-chemistry.org

C-H Oxygenation: More modern approaches involve the direct oxidation of C-H bonds. The oxidation of the methylene (B1212753) group in 2-bromo-5-fluorodiphenylmethane to a carbonyl group is a direct route to the target ketone. nih.gov Recent advancements have focused on transition-metal-free methods, utilizing molecular oxygen as a green oxidant. nih.gov Visible-light-induced C-H oxygenation processes have also been developed, offering mild and environmentally friendly conditions for the synthesis of aromatic ketones. lidsen.comresearchgate.net These reactions can proceed at room temperature using air as the oxidant. lidsen.com

Precursor Oxidation Method Key Features
(2-Bromo-5-fluorophenyl)(phenyl)methanolVarious oxidizing agents (e.g., PCC, KMnO₄)Classical method, often requires stoichiometric and sometimes toxic reagents.
2-Bromo-5-fluorodiphenylmethaneC-H Oxygenation (e.g., O₂, light)Atom-economical, potentially greener alternative. nih.govlidsen.com

Condensation-Based Synthesis Strategies

Condensation reactions provide another classical avenue for the synthesis of aryl ketones. These reactions typically involve the formation of a new carbon-carbon bond through the reaction of a carbonyl group with another functional group. numberanalytics.com

Hoesch Reaction: The Hoesch (or Houben-Hoesch) reaction is a type of Friedel-Crafts acylation where a nitrile reacts with an electron-rich arene to form an aryl ketone, catalyzed by a Lewis acid and hydrogen chloride. wikipedia.orgthermofisher.comorganicreactions.orgsynarchive.com This method is particularly useful for the synthesis of polyhydroxy or polyalkoxy aryl ketones. thermofisher.comorganicreactions.org The mechanism involves the formation of an imine intermediate, which is subsequently hydrolyzed to the ketone during aqueous workup. wikipedia.org

Fries Rearrangement: The Fries rearrangement is an intramolecular reaction where a phenolic ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgbyjus.comajchem-a.comajchem-a.com The reaction is selective for the ortho and para positions, with the product distribution being dependent on reaction conditions such as temperature and solvent. wikipedia.orgbyjus.comajchem-a.com While not a direct route to non-hydroxylated ketones, it is a significant method for preparing hydroxylated analogs which can then be further modified.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone. jove.comlibretexts.org This method is particularly useful for synthesizing chalcones and related structures. While not a direct synthesis of this compound, it is a fundamental condensation reaction for creating more complex aryl ketones.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to innovations in the synthesis of aryl ketones that align with the principles of green chemistry.

Application of Green Chemistry Principles in Aryl Ketone Synthesis

The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. nih.gov

Greener Friedel-Crafts Acylations: Traditional Friedel-Crafts acylation often uses stoichiometric amounts of hazardous and corrosive Lewis acids like AlCl₃, which also generate significant amounts of waste. rsc.orgresearchgate.net Modern approaches focus on:

Catalytic amounts of Lewis acids: Using more active catalysts such as rare earth triflates (e.g., La(OTf)₃) can reduce the required catalyst loading. epa.govresearchgate.net

Solid acid catalysts: Heterogeneous catalysts like zeolites can replace traditional Lewis acids, offering advantages such as ease of separation and recyclability. numberanalytics.com

Solvent-free conditions: Performing the reaction without a solvent, or in the presence of a recyclable one, can significantly reduce the environmental impact. epa.govresearchgate.netnumberanalytics.com

Alternative activating agents: Methanesulfonic anhydride has been used as a metal- and halogen-free activating agent for Friedel-Crafts acylations, producing minimal and benign waste. organic-chemistry.orgacs.orgacs.org

Sustainable Oxidative Methods: As mentioned in section 2.1.3, modern oxidative methods are increasingly moving away from stoichiometric, heavy-metal-based oxidants. The use of molecular oxygen or air as the terminal oxidant is a key feature of greener oxidation reactions. nih.gov Photocatalytic methods that utilize visible light as an energy source also represent a more sustainable approach. lidsen.comresearchgate.net These methods often proceed under mild conditions and can offer high selectivity. lidsen.com

Mechanochemistry: Mechanochemical methods, which use mechanical force (e.g., grinding) to induce chemical reactions, can often be performed in the absence of a solvent or with minimal solvent use. nih.gov This approach has been applied to various organic transformations and holds promise for the greener synthesis of aryl ketone precursors.

Green Chemistry Approach Traditional Method Improvement
Catalytic Friedel-CraftsStoichiometric AlCl₃Reduced catalyst waste, less hazardous reagents. researchgate.netnumberanalytics.com
Solid Acid CatalystsHomogeneous Lewis AcidsCatalyst recyclability, easier product purification. numberanalytics.com
C-H Oxygenation with O₂/AirStoichiometric OxidantsUse of a green oxidant, higher atom economy. nih.gov
Solvent-Free ReactionsReactions in Organic SolventsReduced solvent waste and environmental impact. epa.govnumberanalytics.com

Continuous Flow Reaction Systems for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for scalable production. rsc.org The benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, especially when handling hazardous reagents or highly exothermic reactions. rsc.orgresearchgate.net These features are particularly advantageous for halogenation reactions, which are often fast and highly exothermic. rsc.org

For the production of aryl ketones and their derivatives, continuous flow systems can be designed to circumvent the challenges of scaling up batch reactions. For instance, a multi-step continuous flow synthesis of Zidovudine and a chemo-enzymatic flow synthesis of Vorinostat have been successfully developed, demonstrating the potential of this technology in pharmaceutical manufacturing. flowchemistryeurope.com In the context of halogenated aromatics, continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), facilitate the safe removal of gaseous byproducts and allow for automated process control, leading to significant improvements in process consistency and spacetime yield. mdpi.com

A key advantage of flow chemistry is the ability to use non-standard reaction conditions, such as high temperatures and pressures, which can enable previously challenging transformations. researchgate.net This was demonstrated in the scale-up of an enantioenriched benzodioxan intermediate, where high temperatures in a continuous flow reactor minimized product decomposition by reducing exposure time. researchgate.net While a specific continuous flow process for this compound is not detailed in readily available literature, the principles have been applied to analogous structures. For example, a scalable two-step continuous flow synthesis of Nabumetone, a related 4-aryl-2-butanone, has been developed, involving steps that are then translated to a scalable continuous process. researchgate.net

Table 1: Advantages of Continuous Flow Systems for Halogenated Aryl Ketone Synthesis

FeatureAdvantage in Scalable ProductionReference
Enhanced Safety Allows for the safe handling of hazardous reagents (e.g., elemental halogens) and control of exotherms, minimizing runaway reactions. rsc.org
Precise Control Accurate dosing of reagents and precise control over temperature and residence time lead to higher selectivity and yield. rsc.orgresearchgate.net
Improved Efficiency Significant improvements in spacetime yield compared to batch processes. mdpi.com
Scalability Processes can be scaled up by extending the operation time or by using larger reactors without significant redevelopment. researchgate.netresearchgate.net
Automation Integration of process automation leads to greater consistency, reliability, and reduced manual intervention. mdpi.com

Solvent-Free and Aqueous Medium Reaction Conditions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents is a central goal of green chemistry. Solvent-free reactions and the use of aqueous media offer significant environmental and economic benefits, including reduced waste, lower costs, and improved safety.

For the synthesis of benzophenone (B1666685) derivatives, solvent-free reaction conditions have been noted as a possibility in certain contexts, such as in Wolff-Kishner reductions, which can be performed without a solvent at high temperatures. google.com While this specific reaction is a reduction of the ketone, it points to the feasibility of high-temperature, solvent-free processes for related transformations.

Reactions in aqueous media are highly desirable. The degradation of benzophenone-4, a related compound, has been studied extensively in aqueous solutions using advanced oxidation processes like UV/H₂O₂ and UV/TiO₂. nih.gov While these studies focus on removal rather than synthesis, they provide valuable data on the behavior and reactivity of benzophenones in water. For instance, the degradation of BP-4 by UV/H₂O₂ was found to be highly efficient, following pseudo-first-order kinetics with a rapid rate constant. nih.gov The acid-catalyzed photohydration of benzophenone in aqueous acid has also been investigated, revealing complex reaction pathways involving protonated triplet states. acs.org These studies underscore the potential for water to act as a reactive medium, not just an inert solvent, in transformations involving aryl ketones.

Although specific solvent-free or aqueous synthetic methods for this compound are not prominent in the literature, the principles are being applied to analogous transformations. The development of such protocols for the synthesis of halogenated aryl ketones remains an important objective for making their production more sustainable.

Regioselective and Chemoselective Control in the Synthesis of Halogenated Aryl Ketones

Achieving high regioselectivity and chemoselectivity is critical in the synthesis of complex molecules like polysubstituted halogenated aryl ketones to avoid the formation of isomers and unwanted byproducts, thus simplifying purification and maximizing yield.

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of halogenated aryl ketones, this is often a challenge during electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The existing substituents on the aromatic rings (e.g., bromine and fluorine on one ring) direct the position of the incoming acyl group. The interplay between the activating/deactivating and ortho-, para-, or meta-directing effects of multiple substituents determines the final structure. For instance, in a cobalt-catalyzed semipinacol rearrangement to synthesize α-aryl ketones, the migratory preference for electron-rich aromatic rings was observed, and substitution patterns (ortho, meta, para) had a significant impact on enantiocontrol and yield. d-nb.info Similarly, regioselective lithiation reactions followed by reaction with an electrophile are a powerful tool for constructing specifically substituted aromatic compounds. mdpi.com

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. This is particularly important when a molecule contains multiple reactive sites. For example, in the catalytic hydrodehalogenation of halogenated aryl ketones, it is crucial to selectively remove the halogen atom without reducing the carbonyl group or the aromatic ring. unive.it Research has shown that chemoselectivity in these reactions can be sharply influenced by reaction conditions such as pH. In a multiphase system, high pH favored the reduction of the carbonyl group, while controlling the pH between 8 and 13 allowed for selective dehalogenation to yield the corresponding aryl ketone with up to 95% selectivity. unive.it The choice of catalyst and the use of phase-transfer agents can also induce very high chemoselectivity, preventing further reduction of the carbonyl or aromatic moieties. unive.it

These principles of controlling reaction outcomes are fundamental to the efficient synthesis of this compound and its analogs, ensuring the desired isomer is produced with high purity.

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Fluorophenyl Phenyl Methanone

Reactivity of the Ketone Carbonyl Group

The carbonyl group in (2-Bromo-5-fluorophenyl)(phenyl)methanone is a key site for reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The two aryl rings attached to the carbonyl carbon provide steric hindrance but also influence its electronic properties.

The electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions, a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can attack the carbonyl carbon to form tertiary alcohols after an aqueous workup. For instance, the reaction with an organometallic reagent would proceed via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated. While specific examples for this compound are not extensively detailed in the literature, the synthesis of the related compound (2-bromo-5-fluorophenyl)(2-bromophenyl)methanol involves a similar principle, where a Grignard reagent derived from 1,2-dibromobenzene (B107964) attacks 2-bromo-5-fluorobenzaldehyde (B45324). rsc.org This highlights the general applicability of such nucleophilic additions to this class of compounds.

The ketone functionality can be reduced to either a secondary alcohol (a diarylmethanol) or fully deoxygenated to a methylene (B1212753) group (a diarylmethane). The choice of reducing agent and reaction conditions determines the final product.

Reduction to Alcohols: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used to convert ketones to secondary alcohols. The reduction of a diarylketone with NaBH₄ is the initial step in a two-step process to form a diarylmethane. nih.gov This transformation generates (2-bromo-5-fluorophenyl)(phenyl)methanol, a key intermediate.

Reduction to Diarylmethanes: Complete reduction of the carbonyl group to a methylene bridge is a crucial transformation for synthesizing the core structures of various pharmacologically active molecules, including SGLT2 inhibitors. researchgate.net A common modern method involves a two-step sequence using titanium tetrachloride (TiCl₄) and sodium borohydride (NaBH₄). nih.gov In this process, the diarylketone is first reduced to the corresponding benzyl (B1604629) alcohol with NaBH₄. Subsequent treatment with TiCl₄ generates a benzylic carbocation, which is then reduced to the final diarylmethane. nih.gov An alternative protocol for this transformation utilizes a combination of indium(III) chloride (InCl₃), aluminum (Al), and boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net

Reaction TypeReagent SystemProductTypical Conditions
Reduction to AlcoholSodium Borohydride (NaBH₄)(2-Bromo-5-fluorophenyl)(phenyl)methanolDME, 50-70°C nih.gov
Reduction to DiarylmethaneNaBH₄ followed by TiCl₄1-Bromo-4-fluoro-2-(phenylmethyl)benzeneDME/CH₂Cl₂, 40-50°C nih.gov
Reduction to DiarylmethaneInCl₃ / Al / BF₃·OEt₂1-Bromo-4-fluoro-2-(phenylmethyl)benzeneNot specified in detail for this substrate. nih.govresearchgate.net

Transformations Involving the Bromine and Fluorine Substituents

The halogen substituents on the phenyl ring provide critical handles for further molecular elaboration, primarily through substitution and coupling reactions. The bromine atom is significantly more reactive than the fluorine atom in many of these transformations.

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The benzoyl group is a moderately strong electron-withdrawing group, which activates the bromo-fluorophenyl ring towards nucleophilic attack.

Generally, fluorine is a better leaving group than bromine in SNAr reactions when C-X bond cleavage is not the rate-determining step, due to its high electronegativity which strongly polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack. masterorganicchemistry.comnih.gov However, the relative positions of the halogens and the activating group, as well as the nature of the nucleophile, can influence regioselectivity.

The carbon-bromine bond is an excellent substrate for a variety of powerful transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid) with an organohalide. libretexts.org It is one of the most widely used methods for constructing biaryl structures. The reaction of this compound with an arylboronic acid would proceed via a standard catalytic cycle: oxidative addition of the C-Br bond to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The reactivity of aryl bromides in this coupling is generally high. mdpi.com

ComponentExampleFunction
Aryl HalideThis compoundElectrophilic partner
Boron ReagentArylboronic acid (Ar'-B(OH)₂)Nucleophilic partner
CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates C-C bond formation rsc.orgnih.gov
BaseK₂CO₃, K₃PO₄, Cs₂CO₃Activates the boron reagent rsc.orgacs.org
SolventToluene, Dioxane, THF/H₂OReaction medium rsc.orgacs.org

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes, catalyzed by a palladium complex. mdpi.com The mechanism involves the oxidative addition of the C-Br bond to Pd(0), followed by insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the new C-C double bond and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst in the presence of a base. mdpi.com

Ullmann Condensation: This classic copper-catalyzed reaction is used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org Traditional Ullmann reactions require harsh conditions (high temperatures and stoichiometric copper), but modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The C-Br bond of this compound could be coupled with phenols, thiols, or amines using this methodology.

Halogen-metal exchange is a powerful method for converting organohalides into highly reactive organometallic reagents. The C-Br bond is well-suited for this transformation. wikipedia.org

Treating this compound with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), results in a rapid exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu This process generates a new organolithium species, (2-lithio-5-fluorophenyl)(phenyl)methanone. This lithiated intermediate is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles to introduce new functional groups at the former site of the bromine atom. tcnj.edu This method offers a regioselective route to ortho-functionalized benzophenones that might be difficult to access otherwise.

ElectrophileResulting Functional GroupExample Product Structure
H₂O-H (Dehalogenation)(5-Fluorophenyl)(phenyl)methanone
CO₂ then H₃O⁺-COOH (Carboxylation)2-Benzoyl-4-fluorobenzoic acid
Aldehydes/Ketones (e.g., R₂C=O)-C(OH)R₂ (Hydroxyalkylation)(2-(1-Hydroxyalkyl)-5-fluorophenyl)(phenyl)methanone
Dimethylformamide (DMF)-CHO (Formylation)2-Benzoyl-4-fluorobenzaldehyde

Substitution Reactions of Halogenated Aryl Ketones

The reactivity of this compound in substitution reactions is dictated by the presence of two distinct halogen atoms, bromine and fluorine, on one of the aromatic rings. This structure allows for several transformation pathways, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org In this compound, the benzoyl group acts as a moderate electron-withdrawing substituent, activating the halogenated ring towards nucleophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com For the substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge. libretexts.org

In this specific compound, the bromine atom is ortho to the carbonyl group, while the fluorine atom is meta. This positioning makes the bromine atom more susceptible to substitution by strong nucleophiles, as the ortho-carbonyl group can stabilize the intermediate carbanion. However, fluorine is generally a better leaving group than bromine in SNAr reactions when activated. The differential reactivity of the C-F versus C-Br bond allows for selective functionalization. For instance, in related dihalogenated benzonitriles, the fluoride (B91410) is noted to favor nucleophilic aromatic substitution while the bromide is more amenable to other reaction types. ossila.com The reaction of 4-fluoro-substituted aromatic compounds with amines has been demonstrated, highlighting the utility of fluorine as a leaving group in SNAr. researchgate.net

Table 1: Comparison of Halogen Reactivity in Nucleophilic Aromatic Substitution

Feature Fluorine Bromine
Electronegativity High (Inductive withdrawal) Moderate
Leaving Group Ability (SNAr) Generally better Generally poorer
Bond Strength (C-X) Stronger Weaker

| Activation in Subject Compound | Meta to C=O | Ortho to C=O |

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates. nih.gov The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle typically follows the order I > Br > Cl > F. organic-chemistry.org Consequently, the bromine atom in this compound is the primary site for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This selective reactivity provides a strategic advantage for introducing diverse substituents at the 2-position while leaving the fluorine atom intact for potential subsequent SNAr reactions. ossila.com

Protocols for the palladium-catalyzed cross-coupling of aryl bromides with various partners, including organoboron compounds, researchgate.net organosilanols, nih.gov and fluorinated alcohols, nih.gov are well-established and can be applied to derivatize the subject compound.

Electrophilic Aromatic Substitution on the Phenyl Moieties

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring. In this compound, two different aromatic rings are available for substitution, each with distinct reactivity.

Ring A: The (2-Bromo-5-fluoro)phenyl Ring

This ring is substituted with three groups: a bromine atom (ortho-para directing, deactivating), a fluorine atom (ortho-para directing, deactivating), and a benzoyl group (meta directing, strongly deactivating). The cumulative effect of these three deactivating groups renders this ring highly unreactive towards electrophilic attack. Any substitution would be slow and require harsh conditions. The directing effects are also conflicting: the halogens direct ortho/para to themselves, while the carbonyl group directs meta to itself.

Ring B: The Unsubstituted Phenyl Ring

This ring is monosubstituted with the -(CO)-(2-bromo-5-fluorophenyl) group. The carbonyl function is a powerful deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.com Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions will occur preferentially on this ring at the meta-positions (C-3' and C-5'). For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield (2-Bromo-5-fluorophenyl)(3-nitrophenyl)methanone. youtube.com

| B | -CO-Ar | 1' | Inductive: -I, Resonance: -R | Meta | Strongly Deactivating |

Derivatization Strategies for Complex Molecular Architectures

This compound is a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry. Halogenated benzophenones serve as precursors for various pharmaceuticals. medchemexpress.com The distinct reactivity of the bromine and fluorine atoms allows for a sequential and regioselective derivatization strategy.

A common approach involves utilizing the C-Br bond for a palladium-catalyzed cross-coupling reaction first, given its higher reactivity in such transformations. ossila.com For example, a Suzuki coupling could be employed to introduce a new aryl or alkyl group at the 2-position. The resulting (5-fluoro-[1,1'-biphenyl]-2-yl)(phenyl)methanone retains the fluorine atom, which can then be subjected to nucleophilic aromatic substitution under appropriate conditions. This stepwise approach enables the controlled construction of complex, multi-substituted diaryl ketone frameworks.

Alternatively, intramolecular cyclization reactions can be employed. For instance, palladium-catalyzed reactions have been used to synthesize fluorenones from bis(2-bromophenyl)methanols, which are derivatives of related benzophenones. rsc.org This suggests that derivatives of this compound could be used to construct fused ring systems.

α-Halogenation Reactions of Aryl Ketones (if applicable to this compound or its derivatives)

Alpha-halogenation is a characteristic reaction of ketones that possess at least one hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group). libretexts.org The reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate, respectively. wikipedia.org

In the case of this compound, the carbonyl carbon is bonded directly to two aromatic rings. As there are no α-protons, this compound cannot form an enol or enolate at the α-position. Therefore, This compound cannot undergo α-halogenation reactions.

However, this reaction would be applicable to derivatives of the compound that contain an enolizable proton. For example, if the molecule were modified to include an alkyl ketone moiety (e.g., via a Friedel-Crafts acylation on one of the rings followed by transformation), the resulting derivative could undergo α-halogenation. Direct α-halogenation of aryl ketones using various reagents is a common synthetic procedure. nih.gov The introduction of a halogen at the α-position creates a highly reactive site, making these compounds versatile intermediates for further synthesis. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₃H₈BrFO
(2-Bromo-5-fluorophenyl)(3-nitrophenyl)methanone C₁₃H₇BrFNO₃
(5-fluoro-[1,1'-biphenyl]-2-yl)(phenyl)methanone C₁₉H₁₃FO
2,4,6-trinitrochlorobenzene C₆H₂ClN₃O₆
2,4,6-trinitrophenol C₆H₃N₃O₇
4-fluoronitrobenzene C₆H₄FNO₂
bis(2-bromophenyl)methanol C₁₃H₁₀Br₂O
Fluorenone C₁₃H₈O
p-chloronitrobenzene C₆H₄ClNO₂
o-chloronitrobenzene C₆H₄ClNO₂

Structure Reactivity Relationships in Halogenated Aryl Ketones with Focus on 2 Bromo 5 Fluorophenyl Phenyl Methanone

Electronic and Steric Influence of Bromine and Fluorine Substituents on Reaction Pathways

The reactivity of (2-Bromo-5-fluorophenyl)(phenyl)methanone is profoundly influenced by the distinct electronic and steric characteristics of its bromine and fluorine substituents. Electronically, both halogens are more electronegative than carbon, leading to an inductive electron-withdrawing effect (-I effect) from the aromatic ring. Fluorine, being the most electronegative element, exerts a stronger -I effect than bromine. This electron withdrawal deactivates the substituted phenyl ring towards electrophilic aromatic substitution.

Sterically, the bromine atom at the ortho position to the carbonyl group introduces significant steric hindrance. This bulkiness can impede the approach of reagents to the carbonyl carbon and the adjacent positions on the aromatic ring. The steric clash between the ortho-bromo substituent and the other phenyl ring forces the substituted ring to twist out of the plane of the carbonyl group, which has significant conformational consequences.

These electronic and steric factors collectively influence various reaction pathways:

Nucleophilic attack at the carbonyl carbon: The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the halogens. However, the steric bulk of the ortho-bromo group can shield the carbonyl carbon, potentially slowing down the rate of nucleophilic addition reactions.

Electrophilic aromatic substitution: The substituted phenyl ring is deactivated towards electrophilic attack. The directing effects of the bromine and fluorine atoms will determine the regioselectivity of any substitution that does occur.

Reactions involving the carbon-halogen bonds: The C-Br and C-F bonds have different strengths and reactivities, for example, in metal-catalyzed cross-coupling reactions.

A comparative look at the properties of bromine and fluorine highlights their distinct contributions:

PropertyBromine (Br)Fluorine (F)
Electronegativity (Pauling Scale) 2.963.98
Inductive Effect Strong (-I)Very Strong (-I)
Resonance Effect Weak (+R)Weak (+R)
Van der Waals Radius (Å) 1.851.47
Steric Hindrance SignificantModerate

Impact of Halogen Position on Carbonyl Group Reactivity and Aromatic Ring Activation/Deactivation

The specific placement of the bromine and fluorine atoms in this compound is critical in determining the reactivity of both the carbonyl group and the substituted aromatic ring.

The ortho-bromo substituent has the most profound impact on the carbonyl group's reactivity. Its steric bulk forces the 2-bromo-5-fluorophenyl ring to rotate out of the plane of the C=O bond. This twisting disrupts the π-conjugation between the aromatic ring and the carbonyl group. Reduced conjugation can lead to a slight increase in the carbonyl's reactivity towards nucleophiles, as the resonance stabilization is diminished. However, this electronic effect is often counteracted by the steric shielding of the carbonyl carbon by the bulky bromine atom. Studies on related ortho-substituted benzophenones have shown that steric effects are of predominant importance in determining their conformational preferences. publish.csiro.au

The meta-fluoro substituent (relative to the carbonyl group, but para to the bromine) primarily exerts its strong electron-withdrawing inductive effect. This effect is transmitted through the sigma framework of the aromatic ring, increasing the partial positive charge on the carbonyl carbon and making it more electrophilic. Since the fluorine is in the meta position, its resonance effect does not directly influence the carbonyl group.

Position on the Substituted RingInfluence of 2-Bromo GroupInfluence of 5-Fluoro GroupOverall Effect
C3 OrthoOrthoActivated (relative to other positions on the ring)
C4 ParaMetaActivated by Bromine
C6 OrthoParaActivated by Fluorine, but sterically hindered by the carbonyl group

Therefore, electrophilic attack is most likely to occur at the C3 or C4 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Analysis of Intramolecular Interactions and Conformational Dynamics

The non-planar conformation of benzophenone (B1666685) and its derivatives is a well-documented phenomenon, arising from the steric repulsion between the ortho-hydrogens of the two phenyl rings. In this compound, this is further exacerbated by the bulky ortho-bromo substituent. The conformation of the molecule is primarily defined by the dihedral angles (twist angles) of the two phenyl rings with respect to the plane of the carbonyl group.

Intramolecular interactions play a crucial role in stabilizing the preferred conformation. These include:

Steric Repulsion: The primary force driving the non-planar conformation is the steric repulsion between the ortho-substituent (bromine) and the ortho-hydrogens of the unsubstituted phenyl ring.

The dynamic nature of the molecule involves the rotation of the phenyl rings around the C-C bonds connecting them to the carbonyl carbon. The energy barrier for this rotation will be higher for the substituted ring due to the steric hindrance of the ortho-bromo group. This restricted rotation can have implications for the molecule's spectroscopic properties and its ability to interact with other molecules.

The table below provides a comparison of dihedral angles in related benzophenone derivatives, which can be used to infer the likely conformation of this compound.

CompoundSubstituentsDihedral Angle(s) (°)
BenzophenoneUnsubstituted~54
4-Chloro-4'-hydroxybenzophenone4-Cl, 4'-OH64.66
2-Amino-2',5-dichlorobenzophenone (B23164)2-NH₂, 2',5-Cl83.72
(5-Bromo-2-hydroxyphenyl)(phenyl)methanone5-Br, 2-OH53.6

Based on these examples, it is reasonable to predict a significantly large dihedral angle for the 2-bromo-5-fluorophenyl ring in the title compound.

Advanced Spectroscopic and Analytical Characterization for 2 Bromo 5 Fluorophenyl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (2-Bromo-5-fluorophenyl)(phenyl)methanone, the spectrum would show distinct signals for the aromatic protons on both the phenyl and the 2-bromo-5-fluorophenyl rings.

Phenyl Ring Protons: The five protons on the unsubstituted phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.4-7.8 ppm). The protons ortho to the carbonyl group are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing effect of the ketone.

2-Bromo-5-fluorophenyl Ring Protons: The three protons on this ring would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.

The proton adjacent to the bromine atom would be influenced by both neighboring protons and the fluorine atom.

The proton between the fluorine and the carbonyl group would also show complex splitting.

The proton ortho to the carbonyl would be the most downfield of this ring system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (J, Hz)
Phenyl (ortho) 7.7 - 7.8 m -
Phenyl (meta, para) 7.4 - 7.6 m -

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would display 13 distinct signals, one for each carbon atom, as the molecule is asymmetric.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is highly deshielded and would appear significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The remaining 12 carbons of the two aromatic rings would resonate between 115 and 140 ppm.

The carbon atom bonded to the bromine (C-Br) and the carbon atom bonded to the fluorine (C-F) would have their chemical shifts influenced by these halogens. The C-F bond would also exhibit splitting (a large one-bond coupling, ¹JC-F).

The quaternary carbons (to which the other ring and the carbonyl are attached) would also be identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 190 - 200
Aromatic C-Br ~120
Aromatic C-F ~160 (with C-F splitting)

¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the substituted phenyl ring. The exact chemical shift would be characteristic of a fluorine atom on a bromo-benzoyl system. The signal would appear as a multiplet due to coupling with the neighboring aromatic protons (typically ortho and meta protons).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion Peak (M⁺): For this compound (C₁₃H₈BrFO), the molecular weight is approximately 279.11 g/mol . High-resolution mass spectrometry (HRMS) would detect the molecular ion peak with high accuracy. A characteristic isotopic pattern would be observed due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, M⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br, respectively.

Fragmentation Pattern: In electron ionization (EI) MS, the molecular ion would undergo fragmentation. Common fragmentation pathways for benzophenones include the cleavage of the bonds adjacent to the carbonyl group. Expected fragments would include:

[C₆H₅CO]⁺ (benzoyl cation) at m/z = 105.

[BrFC₆H₃CO]⁺ at m/z = 201/203.

Loss of bromine to give [FC₁₃H₈O]⁺.

[C₆H₅]⁺ (phenyl cation) at m/z = 77.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Ketone Carbonyl (C=O) Stretch: The most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the C=O stretching vibration of the ketone group. For aromatic ketones, this peak typically appears in the region of 1650-1680 cm⁻¹.

Aromatic C-H Stretch: Absorptions corresponding to the stretching of C-H bonds on the aromatic rings would be observed above 3000 cm⁻¹.

Aromatic C=C Bending: Peaks in the "fingerprint region" (below 1500 cm⁻¹) would correspond to the C=C bending vibrations within the aromatic rings, providing information about the substitution pattern.

C-F and C-Br Stretches: The C-F and C-Br stretching vibrations would also be present, typically appearing in the 1250-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Table 3: Predicted Major IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
Ketone C=O Stretch 1650 - 1680 Strong
Aromatic C=C Bend 1450 - 1600 Medium-Strong
C-F Stretch 1250 - 1000 Strong

Advanced Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for determining the purity of non-volatile organic compounds. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), would be suitable. The compound would be detected using a UV detector, as the benzophenone (B1666685) chromophore absorbs strongly in the UV region. A purity assessment would be made by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC: If the compound were part of a synthesis involving chiral materials or if it possessed axial chirality, chiral HPLC would be used to separate and quantify the enantiomers. However, this compound itself is an achiral molecule, so this technique would not be applicable unless it was derivatized with a chiral reagent.

X-ray Crystallography for Solid-State Molecular Geometry Determination

Analysis of various substituted benzophenones demonstrates a wide range of observed dihedral angles, influenced by both intramolecular steric effects and intermolecular forces within the crystal lattice. nih.govresearchgate.net For instance, the presence of bulky substituents in the ortho positions can lead to a larger twist angle, as seen in 2-amino-2',5-dichlorobenzophenone (B23164), which exhibits a large ring twist of 83.72 (6)°. nih.gov Conversely, intramolecular hydrogen bonding can lead to a more planar structure, as observed in 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, which has a remarkably small twist angle of 37.85 (5)°. nih.govresearchgate.net

In the case of this compound, the bromine atom at the ortho position of one phenyl ring is expected to be a dominant factor in determining the dihedral angle due to its significant steric bulk. This would likely result in a pronounced twist between the substituted and unsubstituted phenyl rings.

The crystal packing of benzophenone derivatives is often stabilized by a network of intermolecular interactions, including hydrogen bonds and C-H···π interactions. acs.orgnih.gov While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···π interactions are likely to play a role in its crystal structure, influencing the arrangement of molecules in the solid state.

To illustrate the structural parameters found in related compounds, the following tables summarize the crystallographic data for several substituted benzophenones. This comparative data provides a framework for understanding the potential solid-state conformation of this compound.

Table 1: Crystallographic Data for Selected Benzophenone Derivatives

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
4-AminobenzophenoneC₁₃H₁₁NOMonoclinicP2₁(4)12.0365.4508.2999097.8690 acs.org
(5-Bromo-2-hydroxyphenyl)(phenyl)methanoneC₁₃H₉BrO₂MonoclinicP2₁/c15.95105.895612.126090106.16690 nih.gov
{5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanoneC₂₀H₁₃Cl₂NOTriclinicP-17.228310.230111.9079100.92997.31891.360 nih.gov
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanoneC₁₅H₁₂BrClO₂OrthorhombicP2₁2₁2₁9.597912.95122.457909090 nih.gov
(3-Benzoylphenyl)(phenyl)methanoneC₂₀H₁₄O₂OrthorhombicPbca16.20297.864822.8422909090 nih.gov

Table 2: Dihedral Angles in Selected Benzophenone Derivatives

Compound NameDihedral Angle (°)Reference
4-Aminobenzophenone56.24 acs.org
2,2'-dihydroxy-4,4'-dimethoxybenzophenone37.85 (5) nih.govresearchgate.net
4,4'-bis(diethylamino)benzophenone49.83 (5) nih.govresearchgate.net
3,4-dihydroxybenzophenone49.84 (5) nih.govresearchgate.net
3-hydroxybenzophenone51.61 (5) nih.govresearchgate.net
(5-Bromo-2-hydroxyphenyl)(phenyl)methanone53.6 (1) nih.gov
4-Chloro-4'-hydroxybenzophenone64.66 (8) nih.govresearchgate.net
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone69.30 (3) nih.govresearchgate.net
2-amino-2',5-dichlorobenzophenone83.72 (6) nih.govresearchgate.net

Based on the data from these related structures, it is reasonable to predict that this compound will adopt a non-planar conformation in the solid state, with a significant dihedral angle between the phenyl rings, likely influenced by the steric effect of the ortho-bromo substituent. The crystal packing will likely be governed by van der Waals forces and weak intermolecular interactions. Definitive confirmation of its solid-state geometry, however, would require a dedicated single-crystal X-ray diffraction study.

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluorophenyl Phenyl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, energies, and reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and various properties. For (2-Bromo-5-fluorophenyl)(phenyl)methanone, a DFT study would typically begin with geometry optimization, where the molecule's most stable three-dimensional arrangement (its lowest energy conformation) is calculated.

Once the geometry is optimized, a range of electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential in other regions. Such calculations are foundational for understanding how the molecule might interact with other chemical species and for predicting reaction mechanisms. In studies of similar compounds, DFT has been successfully used to correlate theoretical parameters with experimentally observed chemical behavior.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes, based on typical results for similar aromatic ketones.)

ParameterIllustrative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap 4.7 eVRelates to chemical reactivity and stability
Dipole Moment 2.5 DMeasures the molecule's overall polarity

Molecular Docking and Dynamics Simulations (focus on molecular interactions and conformations)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. If this compound were to be investigated for potential biological activity, molecular docking would be employed to simulate its interaction with a specific protein target. The simulation would place the molecule in the protein's binding site in various conformations, and a scoring function would estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy suggests a more stable interaction.

Following docking, molecular dynamics (MD) simulations could be performed to provide a more detailed view of the molecule's behavior within the binding site over time. MD simulations model the movements and interactions of atoms and molecules, offering insights into the conformational flexibility of both the ligand and the protein. This can reveal the stability of the docked pose and the key interactions (like hydrogen bonds or hydrophobic interactions) that maintain the binding. For instance, studies on derivatives containing a 2-bromo-5-fluorophenyl group have utilized molecular docking to predict binding affinities with bacterial protein targets, demonstrating the utility of this approach. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target (Note: These are hypothetical values for illustrative purposes.)

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Hypothetical Kinase A -7.8TYR 21, LEU 83, VAL 35
Hypothetical Protease B -6.5PHE 140, TRP 59, ALA 101

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are highly effective in predicting various spectroscopic parameters. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the stretching of the C=O bond or vibrations of the aromatic rings.

Similarly, NMR chemical shifts (for ¹H, ¹³C, etc.) can be calculated and compared with experimental data to confirm the molecule's structure. Discrepancies between calculated and experimental spectra can sometimes point to specific intermolecular interactions or conformational effects in the experimental sample that are not accounted for in the gas-phase theoretical model. For many organic molecules, a good correlation between the predicted and experimental spectra serves as a strong validation of the calculated molecular structure.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes.)

Spectroscopic DataPredicted ValueExperimental Value (Hypothetical)
C=O Stretch (IR) 1670 cm⁻¹1665 cm⁻¹
¹³C NMR (C=O carbon) 195.0 ppm194.5 ppm
¹⁹F NMR -110 ppm-112 ppm

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding) and Their Influence on Molecular Conformation and Reactivity

Non-covalent interactions play a critical role in determining the three-dimensional structure of molecules in condensed phases and their interactions with other molecules. This compound possesses several atoms capable of participating in such interactions. The bromine and fluorine atoms can engage in halogen bonding, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophile. The carbonyl oxygen can act as a hydrogen bond acceptor.

Computational analysis, often using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can identify and characterize these weak interactions. For example, in the crystal structure of a related compound, 2-Bromo-5-fluorobenzaldehyde (B45324), short intermolecular Br···F interactions were observed and analyzed. researchgate.net A similar analysis for this compound would explore how halogen bonds, hydrogen bonds, and π-stacking interactions (between the phenyl rings) might influence its crystal packing or its binding to a biological receptor. Understanding these interactions is key to rationalizing the molecule's conformation and its supramolecular chemistry.

Table 4: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptorSignificance
Halogen Bonding C-BrO, N, or another halogenInfluences crystal packing and receptor binding
Halogen Bonding C-FO, NWeaker than Br, but can contribute to stability
Hydrogen Bonding (External) O-H, N-HC=OKey interaction in biological systems
π-π Stacking Phenyl RingPhenyl RingContributes to molecular aggregation and crystal stability

Applications of 2 Bromo 5 Fluorophenyl Phenyl Methanone As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules and Fine Chemicals

The strategic placement of reactive sites within (2-Bromo-5-fluorophenyl)(phenyl)methanone makes it an invaluable precursor for a variety of organic transformations. The presence of the bromine atom, in particular, opens the door to a multitude of cross-coupling reactions, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific, publicly documented examples detailing the extensive use of this compound are not widely available in peer-reviewed literature, its structural motifs are found in precursors to significant pharmaceutical agents. For instance, a closely related analogue, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216), serves as a key intermediate in the synthesis of Empagliflozin, a potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes. google.com This highlights the potential of similar halogenated benzophenones in the synthesis of medicinally relevant compounds.

The reactivity of the aryl bromide moiety allows for participation in cornerstone reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, enabling the introduction of a wide range of aryl and vinyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines, a common structural feature in many pharmaceuticals and functional materials.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to generate aryl alkynes, which are versatile intermediates for further transformations.

These transformations, summarized in the table below, underscore the potential of this compound to serve as a launchpad for generating molecular diversity.

Reaction TypeReagentsProduct TypePotential Applications
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids, Palladium Catalyst, BaseBiaryls, Aryl-alkenesPharmaceuticals, Agrochemicals, Organic Electronics
Buchwald-Hartwig AminationPrimary/Secondary Amines, Palladium Catalyst, BaseArylaminesPharmaceuticals, Dyes, Ligands
Sonogashira CouplingTerminal Alkynes, Palladium & Copper Catalysts, BaseAryl AlkynesOrganic Synthesis, Materials Science

Utility in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules. The functional handles present in this compound provide multiple avenues for the construction of complex heterocyclic frameworks. The benzophenone (B1666685) core itself can be a key element in the synthesis of several important classes of heterocycles.

One of the most prominent applications of 2-aminobenzophenones, which can be derived from compounds like this compound through amination, is in the synthesis of benzodiazepines . This class of compounds has significant therapeutic applications, particularly as anxiolytics, sedatives, and anticonvulsants. The general synthesis involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative.

Furthermore, the strategic placement of the bromo and fluoro groups can be exploited to direct cyclization reactions and to introduce specific functionalities into the resulting heterocyclic systems. While direct examples utilizing this compound are not extensively documented in readily accessible literature, the fundamental reactivity patterns of similar compounds suggest its utility in synthesizing a variety of heterocyclic cores, including but not limited to:

Quinazolines and Quinolines: Through reactions involving the carbonyl group and subsequent cyclization strategies.

Dibenzothiazepines and Dibenzoxazepines: By leveraging the reactivity of the aryl bromide and the carbonyl functionality in multi-step sequences.

The construction of such heterocyclic systems is often a critical step in the development of new therapeutic agents and functional materials.

Integration into Multi-Step Synthetic Routes for Complex Chemical Targets

The true value of a synthetic intermediate is often realized in its seamless integration into longer, more complex synthetic sequences. This compound is well-suited for this role due to the orthogonal reactivity of its functional groups. The bromo and fluoro substituents, along with the carbonyl group, can be addressed sequentially under different reaction conditions, allowing for a controlled and stepwise elaboration of molecular complexity.

A prime example of such a multi-step synthesis, albeit with a related compound, is the industrial synthesis of Empagliflozin. google.com The synthesis begins with a Friedel-Crafts acylation to form the benzophenone core, followed by a series of transformations including reduction of the ketone, glycosylation, and ultimately cyclization to form the final complex structure. This demonstrates how a relatively simple benzophenone intermediate can serve as the cornerstone for the assembly of a highly functionalized and stereochemically rich target molecule.

The strategic use of this compound in a multi-step synthesis could involve:

Initial Modification at the Bromine Position: Utilizing a cross-coupling reaction to install a key fragment of the target molecule.

Transformation of the Carbonyl Group: Reduction to an alcohol or methylene (B1212753) group, or conversion to an imine for further functionalization.

Late-Stage Functionalization: Potentially leveraging the fluoro group for specific interactions or as a handle for further reactions, although this is less common than transformations involving the bromo or carbonyl group.

This stepwise approach allows for the precise construction of complex molecular architectures, making intermediates like this compound indispensable tools for the synthetic organic chemist.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Fluorophenyl Phenyl Methanone Chemistry

Development of Novel and Highly Atom-Economical Synthetic Routes

Traditional methods for synthesizing diaryl ketones, like the Friedel-Crafts acylation, often suffer from drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts and the generation of significant waste. nih.gov The pursuit of atom economy—a principle that emphasizes maximizing the incorporation of all materials used in the process into the final product—is a key driver for future synthetic research. acs.org

Future investigations should focus on developing catalytic, multi-component reactions that construct the (2-Bromo-5-fluorophenyl)(phenyl)methanone scaffold with higher efficiency. For instance, palladium-catalyzed carbonylative cross-coupling reactions, which bring together an aryl halide, carbon monoxide, and an organometallic reagent, represent a powerful, atom-economical alternative. nih.gov A potential route could involve the three-component Suzuki carbonylation, coupling a derivative of 2-bromo-5-fluorobenzene with phenylboronic acid and carbon monoxide. nih.gov Similarly, phosphine-free versions of the Fukuyama coupling could offer a milder and more cost-effective approach. rsc.org These methods often proceed with low catalyst loadings and high functional group tolerance, making them ideal for complex halogenated substrates. nih.govorganic-chemistry.org

Synthetic StrategyDescriptionPotential Advantages for this compound SynthesisKey Research Focus
Traditional Friedel-Crafts Acylation Acylation of a fluorobenzene (B45895) derivative with 2-bromobenzoyl chloride using a Lewis acid catalyst.Well-established methodology.Improving catalyst turnover, minimizing waste.
Palladium-Catalyzed Carbonylative Coupling Three-component reaction involving an aryl halide, carbon monoxide, and an arylboronic acid (Suzuki type) or organozinc reagent. nih.govHigh atom economy, broad substrate scope, good functional group tolerance.Developing highly active and stable catalysts for halogenated substrates, optimizing reaction conditions.
Umpolung Synthesis Reversal of polarity, for example, by generating an acyl anion equivalent from 2-bromo-5-fluorobenzaldehyde (B45324), followed by arylation. nih.govAccess to alternative reaction pathways and disconnection strategies.Developing stable and reactive acyl anion synthons compatible with the compound's halogen substituents.
Direct C-H Arylation Palladium-catalyzed coupling of 2-bromo-5-fluorobenzaldehyde with benzene.Reduces pre-functionalization steps, improving overall efficiency. nih.govAchieving high regioselectivity and overcoming the steric hindrance from the ortho-bromo group.
Table 1. Comparison of Synthetic Routes and Future Research Directions.

Exploration of New Reaction Pathways and Catalytic Systems Tailored to Halogenated Ketones

The presence of two different halogen atoms (bromine and fluorine) and a ketone functional group makes this compound a substrate ripe for selective chemical transformations. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in many catalytic cycles, particularly those involving palladium. britannica.com This reactivity difference can be exploited for selective cross-coupling reactions, leaving the fluorine atom untouched for subsequent manipulations.

Future research should explore novel catalytic systems specifically designed for halogenated ketones. This includes the development of ligands that can stabilize the catalytic species and promote challenging coupling reactions on sterically hindered or electronically deactivated substrates. The reactivity of the carbonyl group itself also presents opportunities. For example, its α-carbon is susceptible to halogenation, creating an even more functionalized intermediate. masterorganicchemistry.comlibretexts.orgnih.gov However, controlling the regioselectivity of such reactions on an already substituted ring is a significant challenge that requires the development of highly selective catalysts or directing groups.

Furthermore, the exploration of reaction pathways that engage the carbonyl group in concert with the halogen atoms could lead to novel heterocyclic scaffolds. The chemistry of α-haloketones is rich with cyclization reactions, and while the halogen in this compound is not in the α-position, intramolecular reactions facilitated by specialized catalysts could be envisioned. nih.gov

Catalytic SystemTarget TransformationRationale and Research Goal
Palladium/Custom Ligand Systems Selective C-Br bond functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings).Exploit the differential reactivity of C-Br vs. C-F bonds. The goal is to develop catalysts that are highly active for the ortho-bromo-substituted ketone, overcoming potential steric hindrance.
Nickel Catalysis Cross-coupling reactions, potentially involving C-F bond activation under specific conditions.Nickel catalysts are known to be effective for less reactive bonds and offer a complementary approach to palladium.
Photoredox Catalysis Radical-mediated transformations.Light-induced reactions can offer unique reactivity patterns, potentially enabling novel C-C or C-heteroatom bond formations under mild conditions.
Organocatalysis Asymmetric reductions or additions to the carbonyl group. rsc.orgDeveloping chiral organocatalysts for the enantioselective transformation of the ketone, leading to valuable chiral building blocks.
Table 2. Potential Catalytic Systems for Future Exploration.

Advanced Computational Studies for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. up.ac.za For a molecule like this compound, with its complex interplay of steric and electronic effects, computational studies can provide invaluable insights that guide experimental work.

Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to model potential reaction pathways. up.ac.zanih.gov These studies can elucidate transition state energies, predict the regioselectivity of reactions, and explain the influence of the bromo and fluoro substituents on the molecule's reactivity. For example, computational analysis could predict the feasibility of selective C-Br versus C-F bond activation with different catalyst systems, saving significant experimental time and resources.

Moreover, computational tools can be used for the in silico design of new catalysts. nrel.gov By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design ligands that are specifically tailored to promote desired transformations on this halogenated ketone. This approach shifts the paradigm from trial-and-error discovery to rational, prediction-driven design. yale.edu

Further Integration of Green Chemistry Methodologies into Synthetic Protocols

Beyond atom economy, the principles of green chemistry offer a broad framework for improving the environmental footprint of chemical synthesis. rsc.org The synthesis and subsequent reactions of this compound provide numerous opportunities for the integration of greener methodologies.

A primary focus for future research will be the replacement of conventional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or bio-based solvents. researchgate.net Additionally, exploring alternative energy sources to drive reactions, such as microwave irradiation or photochemical methods, can lead to significantly reduced reaction times and energy consumption. neliti.comresearchgate.net Photoreduction of the benzophenone (B1666685) core, for instance, is a well-established green reaction that could be adapted. researchgate.netneliti.comegrassbcollege.ac.in

The development of recyclable catalytic systems is another cornerstone of green chemistry. Heterogenizing homogeneous catalysts by immobilizing them on solid supports can simplify product purification and allow for the reuse of the expensive catalyst. The ultimate goal is to design synthetic protocols for this compound that are not only efficient and selective but also safe, energy-efficient, and produce minimal waste.

Green Chemistry PrincipleApplication to this compound ChemistryFuture Research Goal
Use of Safer Solvents Replacing chlorinated solvents or polar aprotic solvents with water, ethanol, or supercritical CO2. researchgate.netDevelop robust catalytic systems that are active and stable in green solvents.
Energy Efficiency Employing microwave-assisted synthesis or photochemistry to reduce reaction times and heating requirements. neliti.comresearchgate.netInvestigate the effect of non-conventional energy sources on reaction selectivity and yield.
Catalysis Replacing stoichiometric reagents (e.g., in Friedel-Crafts reactions) with catalytic alternatives. rsc.orgDesign highly active and recyclable catalysts to minimize waste and cost.
Designing for Degradation Considering the entire lifecycle of the compound and its derivatives.Incorporate functional groups that facilitate biodegradation after the molecule's intended use.
Table 3. Integration of Green Chemistry Principles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Bromo-5-fluorophenyl)(phenyl)methanone, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to couple 2-bromo-5-fluorobenzene derivatives with benzoyl chloride. Alternative methods include Lewis acid-catalyzed aryl coupling (e.g., BF₃·Et₂O) for introducing halogenated aryl groups . Yield optimization requires precise stoichiometry, anhydrous conditions, and controlled temperature (typically 0–25°C). Post-reaction purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Answer :

  • NMR : ¹H and ¹³C NMR identify aromatic proton environments and carbonyl carbon shifts (~190–200 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and bromine/fluorine isotopic patterns.
  • Elemental Analysis : Validates C, H, N, and halogen content .
  • FTIR : Confirms carbonyl stretching vibrations (~1650–1700 cm⁻¹) and C-Br/C-F bonds .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

  • Answer : The compound serves as a precursor for bioactive molecules , particularly in synthesizing kinase inhibitors or antimicrobial agents. Its bromine and fluorine substituents enhance binding to biological targets (e.g., enzyme active sites) . Functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution is common to introduce heterocycles or amine groups .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Answer : Conflicting data (e.g., unexpected NMR splitting) may arise from impurities or tautomerism. Strategies include:

  • Single-crystal X-ray diffraction : Resolve ambiguities using programs like SHELXL for refinement .
  • 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity .
  • Parallel synthesis : Compare with analogs to identify substituent effects .

Q. What computational methods optimize reaction pathways for derivatives of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., cyclocondensation) to predict regioselectivity .
  • Molecular docking : Screen derivatives against protein targets (e.g., PDB structures) to prioritize synthesis .
  • Gaussian software : Optimize geometries and electronic properties (e.g., HOMO-LUMO gaps) for photochemical applications .

Q. What experimental designs mitigate low yields in halogenated ketone synthesis?

  • Answer :

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .
  • Microwave-assisted synthesis : Enhance reaction efficiency and reduce time .
  • In situ monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How do stereochemical considerations impact the biological activity of derivatives?

  • Answer : Enantioselective synthesis (e.g., halocyclization of allyl oximes ) using chiral catalysts (e.g., Rh(II) complexes) can yield optically active isoxazolidines. Bioactivity assays (e.g., antimicrobial MIC tests) reveal stereospecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-5-fluorophenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Bromo-5-fluorophenyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.